molecular formula C₂₅H₂₇NO₂ B023471 N-DESMETHYL DROLOXIFENE CAS No. 83647-33-0

N-DESMETHYL DROLOXIFENE

Cat. No.: B023471
CAS No.: 83647-33-0
M. Wt: 373.5 g/mol
InChI Key: QPHNKIXIKDPNDI-OCOZRVBESA-N
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Description

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a phenol group, a methylaminoethoxy group, and a phenylbutenyl group

Mechanism of Action

Target of Action

The primary targets of N-Demethyldroloxifene are yet to be definitively identified. Similar compounds often interact with specific receptors or enzymes within the body, influencing their function and leading to various physiological effects .

Mode of Action

The exact mode of action of N-Demethyldroloxifene is currently unknown. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular function

Biochemical Pathways

N-Demethyldroloxifene may influence various biochemical pathways within the body. The specific pathways affected would depend on the compound’s targets and mode of action . Understanding these pathways can provide insights into the compound’s effects at a molecular level.

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and overall effects within the body .

Result of Action

The molecular and cellular effects of N-Demethyldroloxifene’s action are likely to be diverse, given the potential range of targets and pathways it may influence. These effects could include changes in cellular signaling, gene expression, or metabolic activity .

Action Environment

The action, efficacy, and stability of N-Demethyldroloxifene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-[2-(methylamino)ethoxy]benzaldehyde, which is then subjected to a series of reactions to introduce the phenylbutenyl group and the phenol group. Common reagents used in these reactions include aldehydes, amines, and phenols, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the phenol and phenylbutenyl groups.

    Phenethylamine: A simpler compound with a basic phenethylamine structure.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorine atom instead of the methylaminoethoxy group.

Uniqueness

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenol group, methylaminoethoxy group, and phenylbutenyl group makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNKIXIKDPNDI-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314575
Record name N-Desmethyldroloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-33-0
Record name N-Desmethyldroloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Demethyldroloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyldroloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does norendoxifen interact with aromatase, and what are the downstream effects of this interaction?

A1: The research presented in the paper demonstrates that norendoxifen acts as a potent and selective inhibitor of aromatase (CYP19) []. While the exact mechanism of inhibition is not fully detailed in the provided abstract, it is likely that norendoxifen competes with the enzyme's natural substrate, androstenedione, for binding to the active site. This competitive inhibition would prevent the conversion of androstenedione to estrone, a key step in estrogen biosynthesis []. This inhibition of estrogen production could have significant therapeutic implications, particularly in the context of hormone-sensitive cancers.

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